molecular formula C15H12N2O2 B2904436 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 92437-58-6

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2904436
CAS No.: 92437-58-6
M. Wt: 252.273
InChI Key: BOEKGECXVFTDEX-UHFFFAOYSA-N
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Description

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method includes using isopropanol (IPA) and water as solvents at reflux conditions, with SiO2-tpy-Nb as a catalyst. This method yields the final product with moderate to excellent yields (41-93%) depending on the specific conditions and reactants used .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline derivatives .

Scientific Research Applications

4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other isoindoline derivatives may not be as effective.

Properties

IUPAC Name

4-amino-2-benzylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-12-8-4-7-11-13(12)15(19)17(14(11)18)9-10-5-2-1-3-6-10/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKGECXVFTDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92437-58-6
Record name 4-amino-2-benzyl-2,3-dihydro-1H-isoindole-1,3-dione
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